molecular formula C8H16O3 B2532040 (4-Ethoxyoxan-4-yl)methanol CAS No. 1879334-33-4

(4-Ethoxyoxan-4-yl)methanol

Cat. No.: B2532040
CAS No.: 1879334-33-4
M. Wt: 160.213
InChI Key: MNNGHDUHNRDUOG-UHFFFAOYSA-N
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Description

(4-Ethoxyoxan-4-yl)methanol is an organic compound characterized by the presence of an oxane ring substituted with an ethoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyoxan-4-yl)methanol typically involves the reaction of 4-hydroxyoxane with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by an ethoxy group. The resulting intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are employed to ensure the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted oxane derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed:

    Oxidation: 4-Ethoxyoxane-4-carboxylic acid.

    Reduction: 4-Ethoxyoxan-4-ylmethanol derivatives.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxyoxan-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Ethoxyoxan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

    (4-Methoxyoxan-4-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (4-Propoxyoxan-4-yl)methanol: Contains a propoxy group instead of an ethoxy group.

    (4-Butoxyoxan-4-yl)methanol: Features a butoxy group in place of the ethoxy group.

Uniqueness: (4-Ethoxyoxan-4-yl)methanol is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(4-ethoxyoxan-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-11-8(7-9)3-5-10-6-4-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNGHDUHNRDUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOCC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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